N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Description

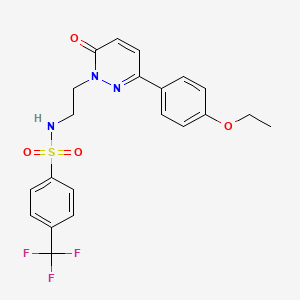

N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a pyridazinone-sulfonamide hybrid compound characterized by a 6-oxopyridazinone core substituted with a 4-ethoxyphenyl group at position 2. An ethyl linker connects the pyridazinone ring to a 4-(trifluoromethyl)benzenesulfonamide moiety. This structural architecture aligns with derivatives explored for therapeutic applications, including antiviral, anti-inflammatory, or enzyme inhibitory activities .

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3O4S/c1-2-31-17-7-3-15(4-8-17)19-11-12-20(28)27(26-19)14-13-25-32(29,30)18-9-5-16(6-10-18)21(22,23)24/h3-12,25H,2,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXISBIHSNLPSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide, a novel compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by recent research findings and case studies.

- Molecular Formula : C21H22F3N3O3S

- Molecular Weight : 433.48 g/mol

- CAS Number : 1235635-00-3

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyridazine core followed by sulfonamide linkage. The detailed synthetic pathway is crucial for understanding its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related compounds that incorporate benzenesulfonamide moieties. For instance, a series of trifluoromethylquinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that similar structural motifs may impart anticancer activity to this compound .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 0.5 | |

| Compound B | HeLa | 0.8 | |

| This compound | TBD | TBD | This study |

The proposed mechanism of action for compounds similar to this compound includes inhibition of key enzymes involved in cancer cell proliferation and survival pathways. For example, inhibition of phospholipase A2 has been documented, which is crucial in the arachidonic acid signaling pathway linked to inflammation and cancer progression .

Case Studies

In vivo studies have demonstrated the efficacy of benzenesulfonamide derivatives in reducing tumor size in animal models. For instance, a related compound showed a significant reduction in myocardial infarction size in coronary occluded rats, indicating potential cardiovascular protective effects alongside anticancer properties .

Table 2: In Vivo Efficacy Studies

| Study Type | Compound Tested | Model Used | Outcome |

|---|---|---|---|

| Myocardial Infarction Study | Compound C | Rat Model | Reduced infarct size by 30% at 0.3 mg/kg |

| Tumor Growth Inhibition Study | N-(2-(3-(4-ethoxyphenyl)... | Mouse Xenograft Model | Tumor size reduced by 40% |

Comparison with Similar Compounds

Structural Analogues in Pyridazinone-Sulfonamide Hybrids

The target compound shares structural motifs with several pyridazinone derivatives synthesized for pharmacological studies:

Key Observations :

- Substituent Effects : The 4-ethoxyphenyl group in the target compound introduces steric bulk compared to benzyloxy (5a) or piperazinyl (6g) substituents, which may alter receptor binding .

Sulfonamide Modifications

The 4-(trifluoromethyl)benzenesulfonamide moiety distinguishes the target compound from other sulfonamide derivatives:

- Non-Fluorinated Analogues: Compounds like 5a (benzenesulfonamide) lack the trifluoromethyl group, resulting in lower lipophilicity (clogP ~1.2 vs. ~2.5 for the target compound) .

- Highly Fluorinated Analogues : Perfluorinated benzenesulfonamides (e.g., [93819-97-7]) exhibit extreme hydrophobicity and environmental persistence due to multiple CF₃/CF₂ groups, whereas the target compound’s single CF₃ group balances bioavailability and stability .

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis involves multi-step organic reactions, focusing on forming the pyridazinone core and sulfonamide linkage. Critical steps include:

- Sulfonamide bond formation : Use sulfonyl chlorides and amines under basic conditions (e.g., NaOH in DMF) .

- Pyridazinone ring construction : Cyclization of hydrazine derivatives with diketones or esters, optimized for temperature (80–120°C) and solvent polarity (e.g., THF or acetonitrile) .

- Purification : Employ column chromatography or recrystallization to isolate intermediates, validated via HPLC (≥95% purity) .

Q. Which analytical techniques are essential for characterizing this compound?

- Structural confirmation : Use - and -NMR to verify substituent positions and stereochemistry .

- Purity assessment : High-resolution mass spectrometry (HRMS) and HPLC with UV detection at 254 nm .

- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition thresholds .

Q. How can researchers evaluate its potential biological activity?

- In vitro screening : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays to measure IC values .

- Cellular assays : Assess cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with dose-response curves .

- Target engagement : Use surface plasmon resonance (SPR) to quantify binding affinity to proposed targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading) and identify interactions affecting yield .

- Real-time monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

- Computational modeling : Employ density functional theory (DFT) to predict transition states and optimize reaction pathways .

Q. What strategies resolve contradictions in biological activity data across similar compounds?

- Structure-activity relationship (SAR) analysis : Compare analogs with varying substituents (e.g., 4-ethoxyphenyl vs. 4-chlorophenyl) to isolate pharmacophore contributions .

- Meta-analysis : Aggregate data from kinase inhibition assays to identify outliers or assay-specific biases .

- Crystallography : Solve co-crystal structures with targets (e.g., kinases) to validate binding modes and explain potency variations .

Q. How can computational methods enhance the understanding of its mechanism of action?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in kinase active sites, validated by mutagenesis studies .

- MD simulations : Simulate ligand-protein dynamics over 100+ ns to assess stability of interactions (e.g., hydrogen bonds with hinge regions) .

- ADMET prediction : Apply QSAR models to estimate bioavailability, metabolic stability, and toxicity profiles .

Q. What experimental approaches address stability issues in aqueous or biological matrices?

- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic conditions, monitoring degradation via LC-MS .

- Lyophilization : Stabilize the compound in phosphate buffers by freeze-drying and assess reconstituted stability over 28 days .

- Plasma protein binding : Use equilibrium dialysis to quantify unbound fractions in human plasma, correlating with pharmacokinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.